molecular formula C9H8BFO4 B8207116 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid

4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid

Cat. No.: B8207116
M. Wt: 209.97 g/mol
InChI Key: PXCARVPBKWXJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic ester group and a fluorine atom attached to a benzoic acid moiety. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid typically involves the reaction of 3-fluorobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., K2CO3, NaOH)

    Solvents: (e.g., THF, DMF)

    Oxidizing agents: (e.g., H2O2, NaBO3)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Boronic acids: (from oxidation)

    Substituted benzoic acids: (from nucleophilic aromatic substitution)

Mechanism of Action

The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid is primarily related to its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can act as an enzyme inhibitor by binding to active sites and disrupting enzymatic activity .

Comparison with Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • ®-1-(4-(4-(hydroxymethyl)-1,3,2-dioxaborolan-2-yl)benzyl)guanidine
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparison: 4-(1,3,2-Dioxaborolan-2-yl)-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a boronic ester group. This combination enhances its reactivity and stability compared to other boronic esters. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical applications .

Properties

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BFO4/c11-8-5-6(9(12)13)1-2-7(8)10-14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCARVPBKWXJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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